molecular formula C8H14N2O3S B2592128 N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide CAS No. 2093756-52-4

N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide

Cat. No.: B2592128
CAS No.: 2093756-52-4
M. Wt: 218.27
InChI Key: PNLGOONXTSFSPK-UHFFFAOYSA-N
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Description

N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide typically involves the reaction of N-methylpyrrolidine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with a sulfonamide reagent, such as sulfonyl chloride, to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A solvent with similar structural features but different applications.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

    N-methyl-α-pyrrolidone: Another solvent with applications in the chemical industry.

Uniqueness

N-methyl-1-(prop-2-enoyl)pyrrolidine-3-sulfonamide is unique due to its combination of a pyrrolidine ring, a sulfonamide group, and an N-methyl group. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications, from medicinal chemistry to industrial processes.

Properties

IUPAC Name

N-methyl-1-prop-2-enoylpyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-8(11)10-5-4-7(6-10)14(12,13)9-2/h3,7,9H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGOONXTSFSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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